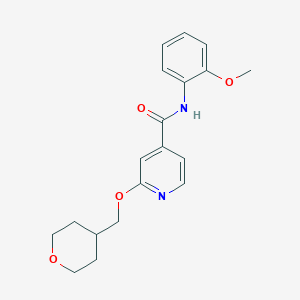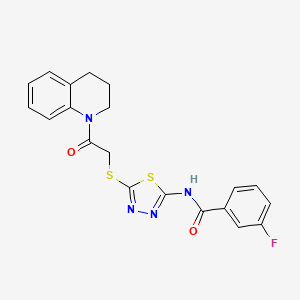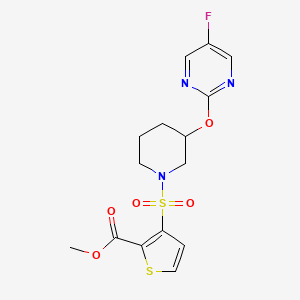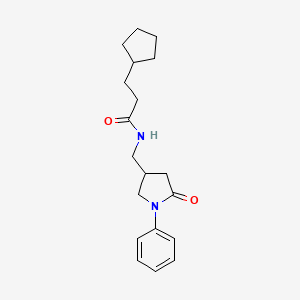
3-cyclopentyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a propanamide backbone, with a cyclopentyl group, a phenylpyrrolidinone group, and a methyl group attached to the nitrogen atom. The phenylpyrrolidinone group would likely contribute to the compound’s reactivity and possibly its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .科学的研究の応用
Antifungal, Antibacterial, and Cytotoxic Activities of Secondary Metabolites
Research on the endophytic fungus Botryosphaeria dothidea from Melia azedarach has led to the isolation of novel metabolites with significant antimicrobial, antioxidant, and cytotoxic activities. Compounds such as pycnophorin and stemphyperylenol displayed potent antifungal and antibacterial properties, as well as strong cytotoxicity against cancer cell lines, suggesting potential applications in developing novel antimicrobial and anticancer agents (Jian Xiao et al., 2014).
Neurokinin-1 Receptor Antagonists for Clinical Administration
The development of orally active, water-soluble neurokinin-1 receptor antagonists, such as compound 3, demonstrates the potential for preclinical tests relevant to clinical efficacy in treating conditions like emesis and depression (T. Harrison et al., 2001).
CDK2/Cyclin A Antitumor Agents
Optimization of 3-aminopyrazole inhibitors for CDK2/cyclin A has led to compounds with balanced activity and drug-like profiles, showing promise in counteracting tumor cell proliferation and presenting enhanced in vitro profiles for potential antitumor applications (P. Pevarello et al., 2005).
Synthesis and Activity of Anticonvulsant and Antinociceptive Compounds
The synthesis of new 3‐(3‐methyl‐2,5‐dioxo‐3‐phenylpyrrolidin‐1‐yl)propanamides and their testing for anticonvulsant activity suggests potential applications in developing treatments for conditions such as epilepsy and neuropathic pain, with some compounds showing more potent protection than existing first-line anticonvulsants (J. Obniska et al., 2020).
Immunomodulating Activity of Pyrazolyl-Propanamides
Research on condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides has demonstrated their ability to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses, suggesting applications in immunomodulation and potentially contributing to the treatment of autoimmune diseases (G. Doria et al., 1991).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-18(11-10-15-6-4-5-7-15)20-13-16-12-19(23)21(14-16)17-8-2-1-3-9-17/h1-3,8-9,15-16H,4-7,10-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSCLTJYLNOOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

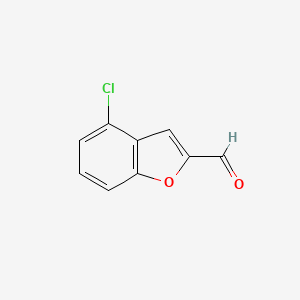
![N-(3-bromophenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2433706.png)
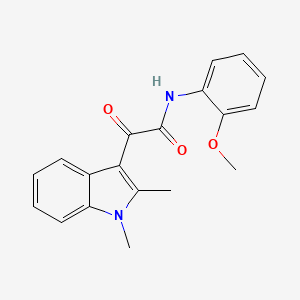
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethyl-N-phenylacetamide](/img/structure/B2433709.png)
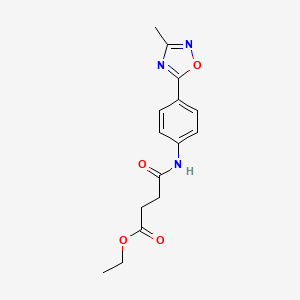

![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-bromophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2433715.png)

![2-Methyl-6-[3-(propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-imine](/img/structure/B2433717.png)
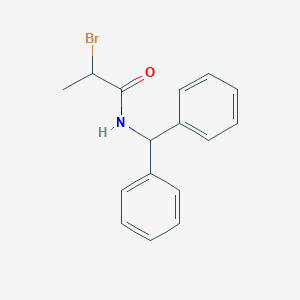
![7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2433719.png)
